![molecular formula C16H19N3O3S B7540591 [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inhibiting B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical models of CLL and NHL, this compound has been shown to inhibit tumor growth and improve survival. This compound has also been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea is a potent and selective inhibitor of BTK, making it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, this compound may not be suitable for all experiments, as it may have off-target effects on other kinases or signaling pathways. Additionally, the efficacy of this compound may vary depending on the specific cell type or disease model being studied.
Future Directions
There are several potential future directions for the development and use of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea. One area of interest is the combination of this compound with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another potential direction is the use of this compound as a tool for studying the role of BTK in other diseases or cell types. Finally, further optimization of this compound or the development of new BTK inhibitors may lead to improved efficacy and safety profiles for the treatment of B-cell malignancies.
Synthesis Methods
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea can be synthesized through a multistep process involving the reaction of 4-aminophenylurea with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and NHL have demonstrated that this compound can inhibit tumor growth and improve survival. These findings have led to the development of this compound as a potential therapy for B-cell malignancies.
properties
IUPAC Name |
[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-8-11(2)15(12(3)9-10)23(21,22)19-14-6-4-13(5-7-14)18-16(17)20/h4-9,19H,1-3H3,(H3,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLIAECHAPKMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
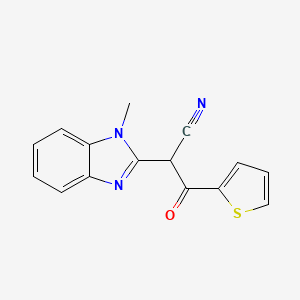
![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
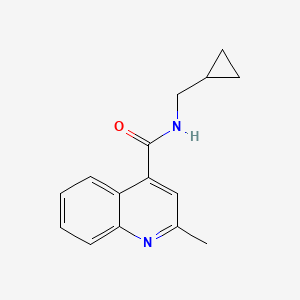
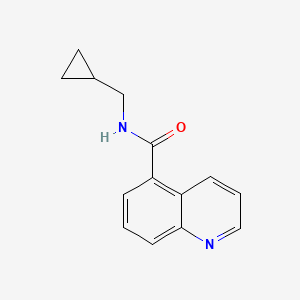

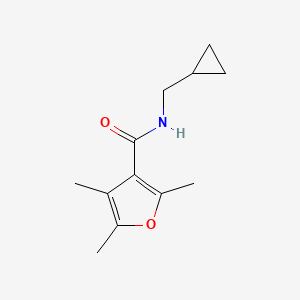
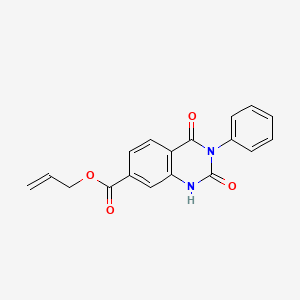
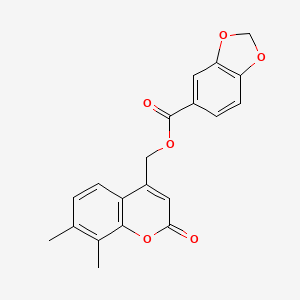

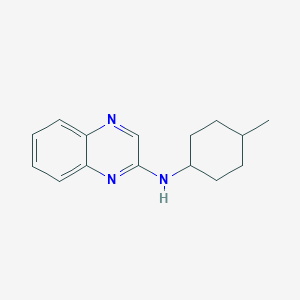
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
